molecular formula C21H20O10 B117528 Aloe-emodin-8-O-beta-D-glucopyranoside CAS No. 33037-46-6

Aloe-emodin-8-O-beta-D-glucopyranoside

Cat. No.: B117528
CAS No.: 33037-46-6
M. Wt: 432.4 g/mol
InChI Key: KIZBWUUJNJEYCM-UHFFFAOYSA-N
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Description

Aloe-emodin-8-O-beta-D-glucopyranoside is a naturally occurring anthraquinone glycoside isolated from plants such as Saussrurea lappa. It is known for its moderate inhibitory activity against human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 value of 26.6 μM . This compound has garnered interest due to its potential therapeutic applications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Aloe-emodin-8-O-beta-D-glucopyranoside typically involves extraction from plant sources, followed by purification and crystallization steps. The compound is isolated from the leaves of Aloe species through solvent extraction, and further purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by advanced purification processes to obtain the compound in high purity. The use of supercritical fluid extraction and high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Aloe-emodin-8-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound, often in the presence of solvents like ethanol or methanol.

    Substitution: Substitution reactions involve reagents such as halogens (e.g., chlorine, bromine) and are typically carried out in organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

Uniqueness: Aloe-emodin-8-O-beta-D-glucopyranoside is unique due to its specific inhibitory activity against hPTP1B, which is not commonly observed in other anthraquinone glycosides. This specificity makes it a valuable compound for research in metabolic disorders and enzyme inhibition studies .

Properties

IUPAC Name

1-hydroxy-3-(hydroxymethyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBWUUJNJEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33037-46-6
Record name 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 - 238 °C
Record name 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the neuron protective activity of Aloe-emodin-8-O-beta-D-glucopyranoside?

A: Research suggests that this compound, unlike its aglycone Aloe-emodin, does not demonstrate significant neuron protective activity in vitro, even at high concentrations. [] This contrasts with other compounds like emodin and chrysophanol-8-O-β-D-glucopyranoside which exhibited notable protective effects on cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. []

Q2: Has this compound been identified in plants other than Aloe?

A: Yes, this compound has been isolated and identified in plants beyond the Aloe genus. Studies have confirmed its presence in the roots of Saussrurea lappa [] and the rhizoma and radix of Rheum sublanceolatum. [] This indicates a broader distribution of this compound in the plant kingdom and suggests potential for further investigations into its biological activities and applications.

Q3: Can this compound be used as a reference substance in analytical chemistry?

A: Yes, this compound can be employed as a reference standard in analytical techniques like Ultra High Performance Liquid Chromatography (UHPLC). [] This method, termed "two reference substances for determination of multiple components", utilizes this compound alongside chrysophanol for the simultaneous qualitative and quantitative analysis of active compounds in rhubarb. [] This approach offers a cost-effective and efficient alternative to traditional methods relying solely on external standards.

Q4: Are there any potential therapeutic applications for this compound?

A: While research on the specific therapeutic applications of this compound is limited, computational studies have identified it as a potential inhibitor of Receptor-interacting protein kinase 1 (RIPK1). [] This protein plays a critical role in necroptosis, a regulated form of cell death implicated in various inflammatory diseases like acute pancreatitis. [] Further research is needed to validate these findings and explore its potential as a therapeutic agent.

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